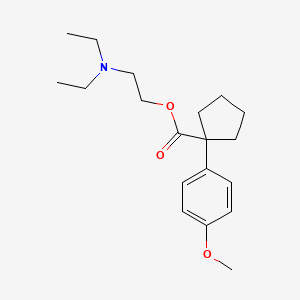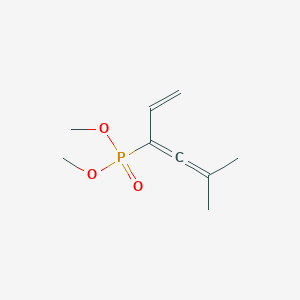![molecular formula C12H13Br3Cl2O3P- B14461863 Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate CAS No. 69919-18-2](/img/structure/B14461863.png)
Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate is a complex organophosphorus compound It is characterized by the presence of multiple halogen atoms (chlorine and bromine) and a tert-butyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate typically involves multiple steps:
Formation of the Phenyl Ring Substituent: The initial step involves the synthesis of 4-tert-butyl-2-chlorophenol, which is then brominated to introduce the tribromo substituents.
Ether Formation: The brominated phenol is then reacted with 2,2,2-tribromoethanol under basic conditions to form the ethoxy linkage.
Phosphorylation: The final step involves the reaction of the ethoxy compound with phosphorus oxychloride (POCl3) to introduce the phosphinate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The phosphinate group can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the phosphorus atom.
科学的研究の応用
Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the production of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and the phosphinate group allows it to form strong interactions with these
特性
CAS番号 |
69919-18-2 |
|---|---|
分子式 |
C12H13Br3Cl2O3P- |
分子量 |
546.8 g/mol |
IUPAC名 |
chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate |
InChI |
InChI=1S/C12H14Br3Cl2O3P/c1-11(2,3)7-4-5-8(9(16)6-7)10(12(13,14)15)20-21(17,18)19/h4-6,10H,1-3H3,(H,18,19)/p-1 |
InChIキー |
LFQJXFWIZBEKEO-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C(Br)(Br)Br)OP(=O)([O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















